(2S)-3-methyl-2-(1H-tetrazol-1-yl)butanoic acid
Overview
Description
(2S)-3-methyl-2-(1H-tetrazol-1-yl)butanoic acid is a compound that belongs to the class of tetrazoles, which are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom
Mechanism of Action
Target of Action
Tetrazole derivatives are known to interact with a wide range of enzymes and receptors in organisms .
Mode of Action
Tetrazole derivatives are known to interact with their targets via non-covalent interactions, leading to a wide range of biological properties .
Biochemical Pathways
Tetrazole derivatives are known to exhibit a broad range of biological effects, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
Tetrazole derivatives are known to offer a more appreciative pharmacokinetic profile and play the role of metabolically stable substitutes for carboxylic acid functional groups . This suggests that (2S)-3-methyl-2-(1H-tetrazol-1-yl)butanoic acid may have good bioavailability.
Result of Action
Tetrazole derivatives are known to exhibit a broad range of biological effects such as analgesic, antibacterial, anticancer, anti-inflammatory, antidiabetic, antifungal, antitubercular, and antihyperlipidemic activities .
Action Environment
The synthesis of tetrazole derivatives can be influenced by various factors such as the choice of catalyst, reaction conditions, and the nature of the starting materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-methyl-2-(1H-tetrazol-1-yl)butanoic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the oxidative cyclization of hydrazones using selenium dioxide (SeO2) as a catalyst . This method provides access to a wide range of tetrazole derivatives via multistep synthetic routes.
Industrial Production Methods
Industrial production of tetrazole derivatives often involves the use of high-throughput synthesis techniques to ensure scalability and efficiency. The use of metal-free protocols and environmentally benign reagents is preferred to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
(2S)-3-methyl-2-(1H-tetrazol-1-yl)butanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The tetrazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as selenium dioxide (SeO2).
Reducing agents: Such as sodium borohydride (NaBH4).
Substitution reagents: Such as alkyl halides and aryl boronic acids.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative cyclization can yield various tetrazole derivatives with different substituents .
Scientific Research Applications
(2S)-3-methyl-2-(1H-tetrazol-1-yl)butanoic acid has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole: Another five-membered nitrogen-containing heterocycle with similar biological activities.
1,2,4-Triazole: Known for its broad spectrum of therapeutic applications, including antimicrobial and anticancer activities.
Uniqueness
(2S)-3-methyl-2-(1H-tetrazol-1-yl)butanoic acid is unique due to its specific structural features and the presence of the tetrazole ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form stable complexes with biological targets makes it a versatile compound in scientific research and industrial applications .
Properties
IUPAC Name |
(2S)-3-methyl-2-(tetrazol-1-yl)butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O2/c1-4(2)5(6(11)12)10-3-7-8-9-10/h3-5H,1-2H3,(H,11,12)/t5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUNVOZGHQBIRHE-YFKPBYRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)N1C=NN=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)N1C=NN=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1218381-05-5 | |
Record name | (2S)-3-methyl-2-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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